molecular formula C25H30N8O2 B11543303 N-benzyl-4-(morpholin-4-yl)-6-{(2E)-2-[4-(morpholin-4-yl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine

N-benzyl-4-(morpholin-4-yl)-6-{(2E)-2-[4-(morpholin-4-yl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine

Cat. No.: B11543303
M. Wt: 474.6 g/mol
InChI Key: IWEYKJQVMAYGKH-ZXVVBBHZSA-N
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Description

N-BENZYL-4-(MORPHOLIN-4-YL)-6-[(2E)-2-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, benzyl group, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-(MORPHOLIN-4-YL)-6-[(2E)-2-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Benzyl and Morpholine Groups: The benzyl and morpholine groups are introduced through nucleophilic substitution reactions.

    Condensation Reaction: The final step involves the condensation of the triazine derivative with hydrazine and the morpholine-substituted benzaldehyde under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-(MORPHOLIN-4-YL)-6-[(2E)-2-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-BENZYL-4-(MORPHOLIN-4-YL)-6-[(2E)-2-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-4-(MORPHOLIN-4-YL)-6-[(2E)-2-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-4-(MORPHOLIN-4-YL)ANILINE: Shares the benzyl and morpholine groups but lacks the triazine ring.

    N-BENZYL-4-(MORPHOLIN-4-YL)METHYLIDENEHYDRAZINE: Similar structure but different functional groups.

Uniqueness

N-BENZYL-4-(MORPHOLIN-4-YL)-6-[(2E)-2-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of a triazine ring with benzyl and morpholine groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H30N8O2

Molecular Weight

474.6 g/mol

IUPAC Name

4-N-benzyl-6-morpholin-4-yl-2-N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C25H30N8O2/c1-2-4-20(5-3-1)18-26-23-28-24(30-25(29-23)33-12-16-35-17-13-33)31-27-19-21-6-8-22(9-7-21)32-10-14-34-15-11-32/h1-9,19H,10-18H2,(H2,26,28,29,30,31)/b27-19+

InChI Key

IWEYKJQVMAYGKH-ZXVVBBHZSA-N

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=N/NC3=NC(=NC(=N3)NCC4=CC=CC=C4)N5CCOCC5

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=NNC3=NC(=NC(=N3)NCC4=CC=CC=C4)N5CCOCC5

Origin of Product

United States

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